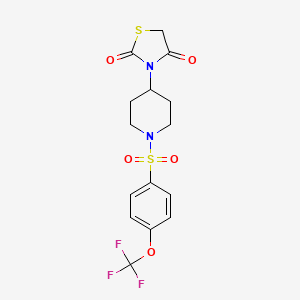

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 4-(trifluoromethoxy)phenylsulfonyl group and at the 4-position with a thiazolidine-2,4-dione (TZD) moiety. This structure combines sulfonamide and TZD pharmacophores, which are associated with diverse biological activities, including antidiabetic and anti-inflammatory effects .

Properties

IUPAC Name |

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O5S2/c16-15(17,18)25-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-26-14(20)22/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRPLYBAVQRSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-halo acid with thiourea, followed by cyclization.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Trifluoromethoxyphenyl Group: This step often involves the use of trifluoromethoxybenzene derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

Reduction: Reduction reactions may target the sulfonyl group or the thiazolidine ring.

Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties : Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their insulin-sensitizing effects. Research indicates that compounds structurally similar to 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit potential as antidiabetic agents by enhancing glucose uptake in muscle and adipose tissues.

Case Study : In a study conducted on diabetic models, the compound demonstrated a significant reduction in blood glucose levels compared to control groups, suggesting its efficacy as a therapeutic agent for type 2 diabetes management .

Agricultural Science Applications

Pesticidal Activity : The compound's sulfonamide and trifluoromethoxy groups may enhance its bioactivity against pests. Preliminary studies have shown that similar compounds can act as effective insecticides or fungicides.

Data Table: Pesticidal Efficacy of Related Compounds

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | |

| Compound B | Fungi | 90 | |

| This compound | TBD | TBD | TBD |

Material Science Applications

Polymer Chemistry : The incorporation of thiazolidine derivatives into polymer matrices has been explored for developing novel materials with enhanced thermal and mechanical properties.

Case Study : A recent investigation into the use of thiazolidine-based additives in polyurethane foams revealed improvements in thermal stability and mechanical strength, making them suitable for applications in automotive and construction industries .

Mechanism of Action

The mechanism of action of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Piperidine-Sulfonyl Derivatives

Compound 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea):

- Replaces the trifluoromethoxy group with a 4-fluorophenylsulfonyl moiety.

- The urea linker and ethoxy group differentiate its pharmacological target (e.g., kinase inhibition vs. PPARγ agonism in TZD derivatives) .

- Key Difference : Reduced electron-withdrawing effects of -F vs. -OCF₃ may lower metabolic stability .

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (from ): Features a methylsulfonylphenyl group instead of trifluoromethoxyphenylsulfonyl.

Thiazolidine-2,4-dione Derivatives

- Compound 8a-f (): TZD derivatives with sulfonamide-linked quinoline-imidazole hybrids. Exhibit extended conjugation (ethylidene and quinoline groups), which may enhance π-π stacking in receptor binding compared to the simpler piperidine-TZD scaffold of the target compound . Synthesis: Similar sulfonylation steps using NaH and sulfonyl chlorides under inert atmospheres , suggesting shared synthetic pathways with the target compound.

Substituent Effects on Pharmacological Properties

- Trifluoromethoxy vs.

- Fluorinated vs. Non-Fluorinated Analogs: Fluorine atoms in -OCF₃ reduce oxidative metabolism, extending half-life compared to compounds with -OCH₃ or -H substituents .

Biological Activity

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, identified by the CAS number 1798638-22-8, contains a trifluoromethoxy group and a sulfonyl moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.4 g/mol. The structure includes a thiazolidine ring that is characteristic of several biologically active compounds, particularly those targeting metabolic and cancer-related pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₃N₂O₆S |

| Molecular Weight | 408.4 g/mol |

| CAS Number | 1798638-22-8 |

The biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. Preliminary studies suggest that it could modulate specific biochemical pathways, potentially exhibiting anti-inflammatory and anticancer effects by inhibiting relevant enzymes involved in these processes .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In vitro studies reported IC50 values indicating effective antiproliferative activity compared to standard treatments like irinotecan .

Antidiabetic Activity

Thiazolidinediones are known for their role as insulin sensitizers. Compounds within this class have demonstrated the ability to enhance glucose uptake in insulin-resistant models. Specifically, derivatives similar to the target compound have been shown to lower blood glucose levels and improve metabolic parameters in diabetic animal models .

Case Studies

- Antiproliferative Evaluation : A study synthesized various thiazolidine derivatives, including those similar to the target compound. The evaluation against human tumor cell lines revealed that certain derivatives exhibited lower IC50 values than standard chemotherapeutics, indicating promising anticancer properties .

- Insulin Sensitization : Another case study involved testing thiazolidinones for their ability to enhance glucose uptake in isolated rat diaphragm tissues. The results indicated significant improvements in metabolic profiles in high-carbohydrate diet-induced insulin-resistant mice .

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to avoid side products (e.g., over-sulfonylation).

- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .

Basic: How is structural confirmation of this compound achieved?

Answer:

A combination of analytical techniques is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm piperidine ring conformation, sulfonyl group integration, and thiazolidinedione carbonyl signals (e.g., δ ~170 ppm for C=O) .

- 19F NMR : Verify the trifluoromethoxy group (δ ~-58 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Note : X-ray crystallography may resolve ambiguities in stereochemistry .

Basic: What are the primary biological targets or activities reported for this compound?

Answer:

While direct data on this compound is limited, structural analogs suggest:

Q. Experimental Design :

- Screen against target panels (e.g., kinase assays) and validate via dose-response curves (IC₅₀ determination) .

Advanced: How can reaction yields be optimized for the sulfonylation step?

Answer:

Critical parameters include:

Q. Data-Driven Optimization :

- Apply Design of Experiments (DoE) to model interactions between temperature, solvent, and stoichiometry .

Advanced: How can computational methods predict the compound’s metabolic stability?

Answer:

Use in silico tools to:

Metabolite Prediction : Software like MetaSite identifies vulnerable sites (e.g., sulfonyl or thiazolidinedione groups) .

CYP450 Binding Affinity : Molecular docking (AutoDock Vina) assesses interactions with cytochrome P450 isoforms .

ADME Profiling : Tools like SwissADME predict solubility, permeability, and bioavailability based on logP and PSA .

Validation : Cross-check predictions with in vitro microsomal assays .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Assay Standardization :

- Control variables (e.g., cell line passage number, serum concentration) .

- Use reference compounds (e.g., positive/negative controls) .

Structural Confirmation : Ensure batch-to-batch consistency via NMR and LC-MS .

Mechanistic Studies :

- Perform target engagement assays (e.g., CETSA) to confirm direct binding .

- Evaluate off-target effects via proteome-wide profiling .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

Q. Analytical Validation :

- Measure solubility via shake-flask method and confirm stability via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.